Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester
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Overview
Description
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester: is a polypeptide compound containing sulfamide. It is commonly used in the synthesis of peptide-agent coupling compounds . This compound is of significant interest in the field of peptide synthesis due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester typically involves the reaction of glycine derivatives with N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanine under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Scientific Research Applications
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and peptide-agent conjugates.
Biology: This compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. It acts as a building block in peptide synthesis, facilitating the formation of peptide bonds and the incorporation of functional groups. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .
Comparison with Similar Compounds
- Glycine, N-[(1,1-diMethylethoxy)carbonyl]-L-seryl-, Methyl ester
- Glycine, N-[bis[[(1,1-diMethylethoxy)carbonyl]amino]methylene]-, Methyl ester
Comparison: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is unique due to the presence of the sulfamide group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in peptide synthesis .
Properties
Molecular Formula |
C17H24N2O5S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylsulfanylamino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(22)25-19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13,19H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
BLJJXODHRRNFKE-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)SN[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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